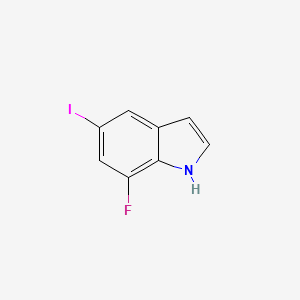

7-Fluoro-5-iodo-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUNWOSWRZMWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735800 | |

| Record name | 7-Fluoro-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-15-8 | |

| Record name | 7-Fluoro-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-5-iodoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Fluoro-5-iodo-1H-indole

This guide provides a detailed exploration of the synthetic pathways leading to 7-Fluoro-5-iodo-1H-indole, a halogenated indole derivative of significant interest to researchers and professionals in drug development. The strategic incorporation of both fluorine and iodine atoms onto the indole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, making it a valuable building block in medicinal chemistry. Fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1][2] This document will delve into the core synthetic strategies, offering expert insights into the rationale behind experimental choices and providing detailed protocols for the synthesis of this important compound.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategies:

-

Late-Stage Halogenation of a Pre-formed Indole Core: This approach commences with a readily available substituted indole, in this case, 7-fluoro-1H-indole, followed by the regioselective introduction of an iodine atom at the C5 position. This method is often favored for its convergence and the commercial availability of the starting materials.

-

De Novo Synthesis of the Indole Ring: This strategy involves constructing the indole nucleus from acyclic precursors already bearing the requisite fluorine and iodine substituents. Classical indole syntheses, such as the Fischer or Leimgruber-Batcho methods, can be adapted for this purpose.[3]

This guide will focus on the first approach, late-stage halogenation, due to its practicality and the availability of supporting literature for analogous transformations.

Recommended Synthetic Pathway: Electrophilic Iodination of 7-Fluoro-1H-indole

The most direct and logical route to this compound involves the electrophilic iodination of commercially available 7-fluoro-1H-indole. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. The directing effects of the fluorine atom and the pyrrole ring nitrogen must be considered to achieve the desired C5 regioselectivity.

Overall Synthetic Transformation

Caption: Overall synthetic scheme for the preparation of this compound.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Iodination of 7-Fluoro-1H-indole

The key transformation in this synthesis is the regioselective iodination of the 7-fluoro-1H-indole core. The C5 position of the indole ring is generally electron-rich and susceptible to electrophilic substitution. While direct iodination of 7-fluoro-1H-indole is not extensively documented, a reliable precedent is the iodination of other indole derivatives. A common and effective method for the iodination of indoles is the use of N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Rationale for Reagent Selection:

-

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of an electrophilic iodine atom (I+). Its use avoids the harsh conditions and potential side reactions associated with using molecular iodine (I₂) and an oxidizing agent.

-

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that can facilitate the dissolution of the starting materials and reagents, promoting a homogeneous reaction mixture.

Detailed Protocol:

-

To a solution of 7-fluoro-1H-indole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.

Mechanistic Insights

The electrophilic iodination of the indole ring proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich indole nucleus acts as a nucleophile, attacking the electrophilic iodine species generated from NIS. The resulting arenium ion intermediate is then deprotonated to restore aromaticity, yielding the iodinated indole.

Caption: Simplified mechanism of electrophilic iodination of 7-fluoro-1H-indole.

Alternative Synthetic Strategy: A De Novo Approach

While the late-stage iodination is the recommended route, an alternative strategy would be to construct the indole ring from a precursor that already contains the fluorine and iodine atoms. For instance, a modified Fischer indole synthesis could be employed.[3] This would involve the reaction of a (2-fluoro-4-iodophenyl)hydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.

Challenges of the De Novo Approach:

-

Availability of Starting Materials: The synthesis of the required (2-fluoro-4-iodophenyl)hydrazine precursor may be multi-stepped and challenging.

-

Reaction Conditions: The Fischer indole synthesis often requires harsh acidic conditions and high temperatures, which may not be compatible with all functional groups.[1][4]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 7-Fluoro-1H-indole | C₈H₆FN | 135.14 | 387-44-0[5][6] |

| N-Iodosuccinimide | C₄H₄INO₂ | 224.99 | 516-12-1 |

| This compound | C₈H₅FIN | 261.03 | 1173023-15-8 |

Conclusion

The synthesis of this compound is most efficiently achieved through the electrophilic iodination of commercially available 7-fluoro-1H-indole using N-iodosuccinimide. This method offers a direct, high-yielding, and regioselective route to the target compound. The resulting product is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important molecule.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Accessed January 7, 2026. [Link]

-

National Institutes of Health. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Accessed January 7, 2026. [Link]

-

ResearchGate. Synthesis of substituted indoles. Accessed January 7, 2026. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Accessed January 7, 2026. [Link]

-

Supporting Information. Regioselective C5−H Direct Iodination of Indoles. Accessed January 7, 2026. [Link]

-

PubChem. 7-fluoro-2-iodo-1H-indole. Accessed January 7, 2026. [Link]

- Google Patents. CN105622482A - Method for industrially preparing 7-fluoroindole. Accessed January 7, 2026.

-

ResearchGate. The application of the Fischer indole synthesis in medicinal chemistry. Accessed January 7, 2026. [Link]

-

ResearchGate. Iodination of 7-azaindole and pyrrole. Accessed January 7, 2026. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. Accessed January 7, 2026. [Link]

-

Frontiers. Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Accessed January 7, 2026. [Link]

-

Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Accessed January 7, 2026. [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Accessed January 7, 2026. [Link]

-

MDPI. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Accessed January 7, 2026. [Link]

-

Uniba. A Recent Update on the Flow Synthesis of Indoles. Accessed January 7, 2026. [Link]

-

OUCI. The application of the Fischer indole synthesis in medicinal chemistry. Accessed January 7, 2026. [Link]

-

PubMed. Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. Accessed January 7, 2026. [Link]

-

PubChem. 7-Fluoro-1H-indole. Accessed January 7, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 5. 7-Fluoro-1H-indole | 387-44-0 | FF32096 | Biosynth [biosynth.com]

- 6. 7-Fluoro-1H-indole 97 387-44-0 [sigmaaldrich.com]

A Technical Guide to the Synthesis of 7-Fluoro-5-iodo-1H-indole via a Two-Stage Bartoli-Based Approach

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 7-fluoro-5-iodo-1H-indole, a valuable halogenated building block in medicinal chemistry and drug development. Recognizing the limitations of classical indole syntheses for producing 7-substituted scaffolds, this paper details a robust two-stage pathway commencing from the readily available 3-fluoro-5-iodoaniline. The core of this strategy involves an initial oxidation of the aniline to its corresponding nitroarene, followed by the highly regioselective Bartoli indole synthesis. We will explore the mechanistic rationale behind this strategic choice, provide detailed, field-tested protocols for each stage, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and professionals seeking a reliable and scalable route to this important heterocyclic intermediate.

Introduction: The Strategic Value of Polyhalogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Specifically, the incorporation of multiple halogen atoms, such as fluorine and iodine, onto the indole scaffold imparts unique physicochemical properties that are highly sought after in drug design.

-

Fluorine can enhance metabolic stability, improve binding affinity by participating in hydrogen bonding and electrostatic interactions, and modulate the pKa of nearby functional groups.

-

Iodine , as a large and polarizable halogen, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of complex molecules.

The target molecule, this compound, combines these features, making it a powerful synthon for constructing complex molecular architectures and libraries of potential therapeutic agents.

Strategic Analysis: Selecting the Optimal Synthetic Pathway

While numerous methods for indole synthesis exist, the preparation of 7-substituted indoles from simple anilines presents a significant challenge for many classical approaches.

-

Fischer Indole Synthesis: This venerable method requires the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] To utilize our starting material, 3-fluoro-5-iodoaniline would first need to be converted to the corresponding hydrazine via diazotization and reduction—a multi-step process that can be fraught with stability issues. Furthermore, the harsh acidic conditions required for the final cyclization can be incompatible with sensitive functional groups.[3][4]

-

Madelung Synthesis: This pathway involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[5] It is unsuitable for this transformation as our starting material lacks the required ortho-methyl group.

-

The Bartoli Indole Synthesis: This reaction stands out as the premier method for synthesizing 7-substituted indoles.[6] It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[7] The presence of an ortho substituent is not a limitation but a requirement, as its steric bulk facilitates the key[8][8]-sigmatropic rearrangement in the reaction mechanism.[7][8]

Given that our starting material, 3-fluoro-5-iodoaniline, can be readily oxidized to 1-fluoro-3-iodo-5-nitrobenzene, the fluorine atom is perfectly positioned ortho to the newly formed nitro group. This makes a two-stage pathway—oxidation followed by Bartoli synthesis—the most logical and efficient route to this compound.

The Two-Stage Synthetic Workflow

The selected strategy is a sequential process that first prepares the necessary nitroarene precursor and then constructs the indole ring.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

7-Fluoro-5-iodo-1H-indole: A Technical Guide for Chemical Researchers

Abstract

7-Fluoro-5-iodo-1H-indole stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic disubstitution imparts a unique combination of properties: the fluorine atom at the 7-position enhances metabolic stability and modulates electronic characteristics, while the iodine atom at the 5-position serves as an exceptionally versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth analysis of the core chemical properties, spectroscopic signatures, reactivity, and applications of this compound, designed to equip researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Core Chemical and Physical Properties

This compound is a solid at room temperature, valued for its specific substitution pattern that allows for precise chemical modifications. Its properties are critical for designing reaction conditions and ensuring stability.

| Property | Value | Source(s) |

| CAS Number | 1173023-15-8 | [1] |

| Molecular Formula | C₈H₅FIN | [1] |

| Molecular Weight | 261.03 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C | |

| SMILES String | Fc1cc(I)cc2cc[nH]c12 | |

| InChI Key | BRUNWOSWRZMWNY-UHFFFAOYSA-N |

Spectroscopic Data Analysis: A Predictive Overview

While a dedicated experimental spectrum for this specific molecule is not publicly available, its spectroscopic characteristics can be reliably predicted based on the extensive analysis of substituted indoles.[2][3] These predictions are invaluable for reaction monitoring and structural confirmation.

2.1. Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the five protons on the indole core. The electron-withdrawing effects of the fluorine and iodine atoms will cause downfield shifts for adjacent protons.

-

N-H Proton (H1): A broad singlet, typically appearing far downfield (> 10 ppm), characteristic of indole N-H protons.

-

Aromatic Protons (H2, H3, H4, H6):

-

H3: Expected to be a triplet or doublet of doublets around 6.5-6.7 ppm.

-

H2: Expected to be a triplet or doublet of doublets around 7.2-7.4 ppm.

-

H4 & H6: These protons on the benzene ring will appear as doublets. H6 (adjacent to iodine) and H4 (adjacent to fluorine) will be the most downfield, likely in the 7.5-7.9 ppm range, showing characteristic splitting patterns influenced by both the adjacent proton and the fluorine atom (for H6).

-

2.2. Predicted ¹³C NMR Spectroscopy

The carbon spectrum provides a clear map of the carbon skeleton.

-

C5 (Iodo-substituted): This carbon will be significantly shifted upfield due to the heavy atom effect of iodine, expected to appear in the 85-95 ppm range.

-

C7 (Fluoro-substituted): This carbon will show a large one-bond coupling constant (¹JCF) and will be shifted downfield, typically appearing in the 145-155 ppm range.

-

Other Carbons: The remaining six carbons of the indole ring will show characteristic shifts, with C2 and C3 appearing around 125 ppm and 103 ppm, respectively. The other benzene ring carbons (C3a, C4, C6, C7a) will have shifts influenced by the halogen substituents.

2.3. Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a distinct molecular ion peak [M]⁺ at m/z ≈ 261.03, corresponding to its molecular weight.[1][4] The presence of iodine (¹²⁷I) will result in a clean isotopic pattern, simplifying mass spectral interpretation.

Synthesis and Chemical Reactivity

The synthetic utility of this compound is primarily defined by the reactivity of the C-I bond at the 5-position.

3.1. Plausible Synthetic Pathway

A common and effective strategy for synthesizing substituted indoles is the Fischer indole synthesis .[5][6] A plausible route to this compound would begin with a commercially available 3-fluoro-5-iodoaniline, which is then converted to the corresponding hydrazine. This hydrazine intermediate is subsequently reacted with a suitable ketone or aldehyde (like pyruvic acid followed by decarboxylation) under acidic conditions to induce cyclization and form the target indole ring.

Caption: Plausible Fischer indole synthesis pathway.

3.2. Core Reactivity and Key Transformations

The iodine atom at the C5 position is an excellent leaving group, making it the focal point for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, which is fundamental to building molecular complexity in drug discovery programs.

Caption: Key reaction pathways for this compound.

The Suzuki-Miyaura coupling is arguably the most utilized reaction for this scaffold, enabling the connection of aryl or vinyl fragments.

-

Principle: This reaction couples the aryl iodide with an organoboron species (e.g., a boronic acid or ester) using a palladium catalyst and a base. The choice of ligand, base, and solvent is critical for achieving high yields and depends on the specific coupling partners.

-

Self-Validating Protocol:

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos.

-

Solvent & Degassing: Add a suitable solvent system (e.g., dioxane/water, or DMF). The system must be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes to prevent catalyst oxidation.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The disappearance of the starting iodo-indole confirms reaction completion.

-

Work-up: After cooling, the reaction is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.

-

-

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the iodo-indole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[7][8][9] This is a powerful method for creating rigid linkers or precursors for further transformations.

-

Heck Reaction: The Heck reaction allows for the vinylation of the indole core by coupling it with an alkene in the presence of a palladium catalyst and a base.[10][11][12][13] This reaction is instrumental in synthesizing stilbene-like structures and other conjugated systems.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds and FDA-approved drugs.[5][6] The specific substitution pattern of this compound makes it a high-value starting material for several reasons:

-

Bioisosteric Replacement: The fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Its high electronegativity and small size can lead to improved metabolic stability (by blocking sites of oxidative metabolism) and enhanced binding affinity with target proteins through favorable electrostatic interactions.[14]

-

SAR Exploration: The C5-iodo group provides a reliable anchor point for generating large libraries of analogues. By performing cross-coupling reactions with a diverse set of building blocks, researchers can systematically explore the Structure-Activity Relationships (SAR) of a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.

-

Therapeutic Targets: Fluorinated indole derivatives have shown promise across a wide range of therapeutic areas, including the development of novel antiviral agents, kinase inhibitors for oncology, and central nervous system (CNS) agents.[14]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral), a skin irritant (Skin Irritation 2), and can cause serious eye damage (Eye Damage 1). It may also cause respiratory irritation (STOT SE 3).[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[1]

-

Handling Procedures: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C, to ensure long-term stability.

References

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Intramolecular Cyclization. Journal of the American Chemical Society. Available at: [Link]

-

Ackermann, L., & Althammer, A. (2006). Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Organic Letters. Available at: [Link]

-

de la Torre, A., et al. (2018). Heck Diversification of Indole-Based Substrates under Aqueous Conditions. Chemistry – A European Journal. Available at: [Link]

-

Paun, A., et al. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. Tetrahedron Letters. Available at: [Link]

-

Overman, L. E., & Tsuboi, S. (2012). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Journal of the American Chemical Society. Available at: [Link]

- Supporting Information for Regioselective C5−H Direct Iodination of Indoles.

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

CASPRE. 13C NMR Predictor. Available at: [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]

-

Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]

-

Wikipedia. Heck reaction. Available at: [Link]

- Supporting Information for Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Liew, Y. X., et al. (2021). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. Heck Reaction. Available at: [Link]

-

Diva Portal. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

PubChem. 7-fluoro-2-iodo-1H-indole. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Cheminfo.org. Predict 1H NMR spectra. Available at: [Link]

-

PubChem. Indole. Available at: [Link]

-

Gotting, K., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Angewandte Chemie. Available at: [Link]

Sources

- 1. 7-フルオロ-5-ヨードインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 7-fluoro-2-iodo-1H-indole | C8H5FIN | CID 130052320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. 7-Fluoro-1H-indole | 387-44-0 | FF32096 | Biosynth [biosynth.com]

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 7-Fluoro-5-iodo-1H-indole

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of 7-Fluoro-5-iodo-1H-indole using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry and materials science, unambiguous characterization of this substituted indole is paramount for downstream applications. This document details the causal logic behind experimental design, from sample preparation to spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. We present a self-validating protocol, in-depth analysis of substituent effects on the proton spectrum, and a framework for definitive peak assignment.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] Halogenated indoles, such as this compound (Figure 1), are particularly valuable as synthetic intermediates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Given its role as a critical building block, verifying the identity and purity of this compound is a non-negotiable step in any synthetic workflow. ¹H NMR spectroscopy is the primary analytical tool for this purpose, providing a detailed electronic and structural fingerprint of the molecule. This guide will walk through the complete process of acquiring and interpreting a high-quality ¹H NMR spectrum for this compound.

C₈H₅FIN, Mol. Wt.: 261.03 g/mol

Core Principles: Predicting the ¹H NMR Spectrum

Before entering the lab, a senior scientist leverages foundational principles to predict the expected spectrum. This foreknowledge transforms data acquisition from a passive measurement into an active process of hypothesis testing.

2.1. The Indole Ring System

The basic indole ring system has a characteristic set of proton signals.[2][3] The pyrrole-like portion (positions 1, 2, 3) and the benzene-like portion (positions 4, 5, 6, 7) have distinct chemical shift regions. The N-H proton (H-1) is typically a broad singlet, highly dependent on solvent and concentration, often appearing far downfield (>10 ppm).[4] The protons on the benzene ring (H-4 to H-7) appear in the aromatic region (typically 7.0-7.7 ppm), while H-2 and H-3 are distinct, with H-3 often showing a characteristic triplet-like appearance due to coupling with H-1 and H-2.[5]

2.2. Substituent Effects: The Impact of Fluorine and Iodine

The placement of a fluorine at C-7 and an iodine at C-5 dramatically alters the electronic landscape of the indole ring, leading to predictable changes in the ¹H NMR spectrum.

-

Fluorine (C-7): Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect, which generally deshields nearby protons (moves them downfield). However, it also has a resonance effect, donating electron density through its lone pairs.[6] The most significant impact of the ⁷F atom is its spin-spin coupling to nearby protons (¹H-¹⁹F coupling). We anticipate seeing this coupling manifest for H-6 and potentially a longer-range coupling to H-4. ¹⁹F is a spin I=1/2 nucleus with 100% natural abundance, so these couplings will be sharp and distinct.[7]

-

Iodine (C-5): Iodine's effect is more complex. While it is a halogen, its electronegativity is much lower than fluorine's. Its primary influence stems from the "heavy atom effect" and its anisotropic properties, which can lead to both shielding and deshielding of adjacent protons.[8][9] We expect the iodine at C-5 to significantly shift the resonance of H-4 and H-6.

2.3. Predicted Spectrum for this compound:

Based on these principles, we can anticipate the following features:

-

H-1: A broad singlet, far downfield (~11-12 ppm in DMSO-d₆).

-

H-2 & H-3: Two signals in the 6.5-7.5 ppm range. H-3 will likely be a triplet (or doublet of doublets) due to coupling with H-1 and H-2. H-2 will be a multiplet due to coupling to H-3 and H-1.

-

H-4: A doublet, shifted by the adjacent iodine. It should also exhibit a long-range coupling to the fluorine at C-7.

-

H-6: A doublet of doublets, due to ortho coupling with the fluorine at C-7 and meta coupling with H-4.

Experimental Protocol: A Self-Validating Workflow

The integrity of the final spectrum is wholly dependent on a meticulous experimental approach. This protocol is designed to be a self-validating system, minimizing ambiguity and ensuring reproducibility.

3.1. Materials and Instrumentation

-

Analyte: this compound (5-10 mg)[10]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL)

-

NMR Tube: High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)

-

Instrumentation: NMR Spectrometer (≥400 MHz recommended for optimal resolution)

Causality Behind Solvent Choice: DMSO-d₆ is selected for several key reasons. Firstly, it is an excellent solvent for a wide range of polar and nonpolar compounds, ensuring complete dissolution of the indole.[11] Secondly, and most critically for this analysis, it minimizes the rate of proton exchange for the N-H proton.[11][12] This results in a sharper N-H signal, allowing for the potential observation of coupling to H-2 and H-3, which provides valuable structural information. In contrast, protic solvents like CD₃OD or D₂O would lead to the exchange of the N-H proton for deuterium, causing the signal to disappear entirely.[11]

3.2. Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add ~0.6 mL of DMSO-d₆ to the vial. Gently vortex or sonicate until the solid is completely dissolved. The solution must be transparent and free of any particulate matter.[10][13]

-

Filtration (Self-Validation Step): To prevent line broadening from suspended microparticles, filter the solution into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool (do not use cotton, as it can leach impurities).[13]

-

Tube Cleaning: Before insertion into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[10][14]

3.3. Data Acquisition Parameters (400 MHz Example)

-

Lock & Shim: Insert the sample, lock on the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal homogeneity. An automated shimming routine is typically sufficient.[15]

-

¹H Acquisition:

-

Pulse Program: Standard single-pulse acquisition (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm (from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds. A sufficient delay ensures proper T1 relaxation for quantitative analysis.

-

Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Temperature: 298 K (25 °C).[16]

-

Spectral Analysis and Data Interpretation

The following is a representative analysis of the ¹H NMR spectrum of this compound in DMSO-d₆.

4.1. Peak Assignment and Justification

| Peak Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| A | 11.75 | br s | - | 1H | H-1 (N-H) | Broad signal in the far downfield region, characteristic of an indole N-H proton in DMSO.[11][12] |

| B | 7.82 | d | J = 2.0 Hz | 1H | H-4 | Appears as a doublet due to meta-coupling with H-6. Deshielded by the adjacent iodine at C-5. |

| C | 7.45 | t | J = 2.8 Hz | 1H | H-2 | Triplet-like appearance due to similar coupling constants with H-1 and H-3. |

| D | 7.31 | dd | J = 9.6, 2.0 Hz | 1H | H-6 | Doublet of doublets. The large coupling (9.6 Hz) is from the ortho-coupling to ⁷F. The small coupling (2.0 Hz) is from meta-coupling to H-4. |

| E | 6.48 | dd | J = 2.8, 1.8 Hz | 1H | H-3 | Doublet of doublets due to coupling with H-2 and H-1. |

4.2. In-Depth Coupling Analysis

-

H-6 / H-4 Coupling: The protons at H-6 and H-4 show a clear meta-coupling (⁴JHH) of 2.0 Hz. This confirms their relative positions on the benzene ring.

-

H-6 / ⁷F Coupling: The large doublet splitting of the H-6 signal (³JHF = 9.6 Hz) is unambiguous proof of the ortho relationship between this proton and the fluorine atom at C-7.

-

H-2 / H-3 / H-1 Coupling: The signals for H-2 and H-3 confirm the pyrrole ring structure. The coupling between H-2 and H-3 (³JHH ≈ 2.8 Hz) is typical for this ring system. The additional splitting on both signals arises from coupling to the N-H proton.

4.3. Advanced Characterization: 2D NMR

For absolute certainty in assignment, especially with more complex indole derivatives, a 2D COSY (Correlation Spectroscopy) experiment is recommended. A COSY spectrum would show a cross-peak between H-2 and H-3, and another between H-4 and H-6, definitively confirming these proton-proton coupling networks.[17][18][19]

Visualization of the Characterization Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as a systematic process.

Diagram 1. Workflow for the ¹H NMR characterization of this compound.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for this compound. The key characterization features are the downfield N-H singlet, the distinct signals for H-2 and H-3, and the two aromatic signals (H-4 and H-6) whose multiplicities are defined by ¹H-¹H meta-coupling and ¹H-¹⁹F ortho-coupling. By following the robust protocol detailed in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Regioselective C5−H Direct Iodination of Indoles. (n.d.). Google.

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2- Halobenzyl Halides. (n.d.). AWS. Retrieved from [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame. Retrieved from [Link]

-

Saeed, A. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Nigerian Research Journal of Chemical Sciences. Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. ResearchGate. Retrieved from [Link]

-

1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... (n.d.). ResearchGate. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023). ResearchGate. Retrieved from [Link]

-

Key 2D NMR correlations used for the structure elucidation of compounds... (n.d.). ResearchGate. Retrieved from [Link]

-

Seton Hall University 200 MHz MR SOP manual. (2012). Seton Hall University. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]

-

The Effect of Fluorine in 1H NMR. (2024). Reddit. Retrieved from [Link]

-

Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Selected correlations from 2D NMR analysis of indole 4 o. (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

1H–1H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]

-

1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]

- 3. bmse000097 Indole at BMRB [bmrb.io]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. reddit.com [reddit.com]

- 7. biophysics.org [biophysics.org]

- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.de [thieme-connect.de]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. academic.shu.edu [academic.shu.edu]

- 15. commons.ggc.edu [commons.ggc.edu]

- 16. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

An In-depth Technical Guide to the ¹³C NMR Spectrum of 7-Fluoro-5-iodo-1H-indole

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 7-Fluoro-5-iodo-1H-indole, a halogenated indole derivative of interest to researchers in medicinal chemistry and drug development. This document offers a detailed interpretation of the anticipated spectral features, grounded in fundamental NMR principles and substituent effects. Furthermore, it outlines a robust experimental protocol for acquiring a high-quality ¹³C NMR spectrum for this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a unique heterocyclic compound featuring two distinct halogen substituents on the indole core. The strategic placement of a fluorine atom at the C7 position and an iodine atom at the C5 position introduces significant electronic and steric perturbations to the indole ring system. Understanding the precise electronic environment of each carbon atom is crucial for predicting reactivity, metabolic stability, and potential biological interactions. ¹³C NMR spectroscopy is an unparalleled tool for elucidating this detailed electronic information. This guide will dissect the expected ¹³C NMR spectrum, providing researchers with the foundational knowledge to interpret their own experimental data confidently.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is dictated by the interplay of the inherent electronic properties of the indole ring and the powerful effects of the fluorine and iodine substituents.

The Indole Scaffold

The indole ring system itself gives rise to a characteristic range of ¹³C chemical shifts. The pyrrole ring carbons (C2 and C3) are generally more shielded than the benzenoid carbons, while the bridgehead carbons (C3a and C7a) have distinct chemical shifts. The chemical shifts of indole in CDCl₃ provide a baseline for understanding the substituent effects.[1][2]

The Influence of the Fluorine Substituent

The highly electronegative fluorine atom at the C7 position exerts a strong influence on the surrounding carbon nuclei. This manifests in two primary ways:

-

Inductive Effects: The fluorine atom withdraws electron density, leading to a significant downfield (deshielding) shift for the directly attached carbon (C7). This effect also propagates to a lesser extent to adjacent carbons.

-

Carbon-Fluorine Coupling (¹JCF, ²JCF, ³JCF): A key diagnostic feature is the presence of through-bond scalar coupling between the ¹⁹F nucleus (spin ½) and the ¹³C nuclei. This results in the splitting of carbon signals into doublets.[3][4] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms:

The Influence of the Iodine Substituent

The iodine atom at the C5 position introduces a different, yet equally dramatic, effect on the ¹³C NMR spectrum:

-

The Heavy-Atom Effect: Iodine's large number of electrons leads to significant spin-orbit coupling.[7] This relativistic effect induces a pronounced upfield (shielding) shift on the directly attached carbon (C5).[7][8] This shielding can be substantial, often shifting the C5 signal by 30-40 ppm or more upfield compared to the corresponding carbon in the unsubstituted indole. This effect is a powerful diagnostic tool for identifying carbons directly bonded to iodine.

Predicted ¹³C NMR Data and Peak Assignments

Based on the principles outlined above, a predicted ¹³C NMR data table for this compound in a standard solvent like CDCl₃ is presented below. The chemical shifts are estimated based on additive substituent effects on the parent indole system, and the C-F coupling constants are based on typical values for fluorinated aromatic compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| C2 | ~125 | s | - | Typical chemical shift for C2 of indole, minimally affected by substituents on the benzene ring. |

| C3 | ~103 | d | ⁴JCF ≈ 1-3 | Typical chemical shift for C3 of indole. A small four-bond coupling to fluorine may be observed. |

| C3a | ~128 | d | ³JCF ≈ 5-10 | Bridgehead carbon, expected to show a three-bond coupling to the fluorine at C7. |

| C4 | ~120 | d | ³JCF ≈ 3-7 | Influenced by both the adjacent iodine and the meta-positioned fluorine. Expected to show three-bond C-F coupling. |

| C5 | ~85-95 | s | - | Significantly shielded due to the heavy-atom effect of the directly attached iodine.[7][8] |

| C6 | ~123 | d | ²JCF ≈ 15-25 | Expected to be deshielded by the para-iodine and will show a characteristic two-bond coupling to fluorine.[4] |

| C7 | ~155-160 | d | ¹JCF ≈ 240-250 | Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant.[4][5] |

| C7a | ~135 | d | ²JCF ≈ 10-20 | Bridgehead carbon adjacent to C7, showing a two-bond coupling to fluorine. |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Compound: this compound (CAS No. 1173023-15-8).

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable choice for initial analysis. For solubility or stability issues, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Reference: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).[9]

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Experiment | ¹³C with ¹H decoupling (e.g., zgpg30) | Provides a spectrum with singlets for each carbon (unless coupled to fluorine), improving signal-to-noise. |

| Solvent | CDCl₃ | Common solvent with a well-defined residual peak at 77.16 ppm for calibration. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Spectral Width (SW) | 250 ppm (0-250 ppm) | Ensures all carbon signals, including those in the aromatic region, are captured. |

| Number of Scans (NS) | ≥ 1024 | ¹³C is an insensitive nucleus, requiring a significant number of scans to achieve adequate signal-to-noise. |

| Relaxation Delay (D1) | 2.0 seconds | Allows for sufficient relaxation of the carbon nuclei between pulses, ensuring accurate signal integration. |

| Acquisition Time (AQ) | ~1.3 seconds | A longer acquisition time provides better resolution. |

| Pulse Width (P1) | ~10-12 µs (for a 90° pulse) | Calibrated for the specific probe being used. A 30° or 45° flip angle can be used to reduce the relaxation delay. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label all significant peaks in the spectrum.

Visualization of Substituent Effects

The following diagram illustrates the predicted electronic effects of the fluorine and iodine substituents on the carbon chemical shifts of the indole ring.

Caption: Predicted substituent effects on the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. By understanding the fundamental principles of substituent effects, particularly the deshielding and coupling caused by fluorine and the pronounced shielding from the heavy-atom effect of iodine, researchers can confidently assign the spectrum and gain deep insights into the electronic structure of this and related molecules. The experimental protocol provided herein offers a reliable method for obtaining high-quality data, which is the cornerstone of accurate structural elucidation in modern drug discovery and chemical research.

References

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link]

-

Laurence, C., et al. (2003). Experimental Studies of the ¹³C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A, 107(44), 9477-9482. Available at: [Link]

-

Ernst, L. (1972). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. Journal of the Chemical Society, Chemical Communications, (13), 754-755. Available at: [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. Available at: [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Spectrus Blog. Available at: [Link]

-

Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. Available at: [Link]

-

Wang, Z., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 86(17), 11945-11954. Available at: [Link]

-

NMR Spectroscopy Explained. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

Rusakov, Y. Y., Krivdin, L. B., & Glushkov, V. A. (2015). Relativistic effect of iodine in ¹³C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme. Russian Chemical Bulletin, 64(8), 1801-1806. Available at: [Link]

-

Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021). eGrove, University of Mississippi. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm. Available at: [Link]

-

Hansen, P. E., & Wray, V. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161. Available at: [Link]

-

Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-384. Available at: [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Image]. Available at: [Link]

-

Szántay, C., et al. (2011). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry, 35(12), 2736-2743. Available at: [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry. Available at: [Link]

-

Perras, F. A., et al. (2019). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(16), 6334-6338. Available at: [Link]

-

Synthesis of ¹³C/¹⁹F/²H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). Supporting Information. Available at: [Link]

-

CASPRE - ¹³C NMR Predictor. (n.d.). Available at: [Link]

-

¹³C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (2014). Electronic Supplementary Information. Available at: [Link]

-

Sayeeda, Z. (2023). Prediction of ¹H and ¹³C NMR Chemical Shifts of Small Molecules Using Machine Learning (Master's thesis, University of Alberta). Available at: [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427. Available at: [Link]

-

¹³C NMR Protocol for beginners AV-400. (n.d.). [PDF]. Available at: [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. Available at: [Link]

-

The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics. Available at: [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. bmse000097 Indole at BMRB [bmrb.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acdlabs.com [acdlabs.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

Mass spectrometry analysis of 7-Fluoro-5-iodo-1H-indole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Fluoro-5-iodo-1H-indole

Authored by: A Senior Application Scientist

Introduction: The Significance of a Doubly Halogenated Indole Scaffold

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] The indole core is a privileged scaffold, appearing in numerous biologically active compounds, including neurotransmitters and pharmaceuticals.[2] The strategic placement of both fluorine and iodine atoms on this scaffold imparts unique properties. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions.[3]

Accurate and robust analytical methodologies are paramount for characterizing such molecules during synthesis, purification, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone technique for this purpose. This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound, moving from first principles of method design to the interpretation of fragmentation data.

Part 1: Foundational Method Development - Ionization and Instrumentation

The success of any MS analysis begins with the selection of an appropriate ionization technique. The choice is dictated by the analyte's physicochemical properties, including polarity, thermal stability, and molecular weight. For this compound, two primary techniques are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization Source Selection: ESI vs. APCI

Electrospray Ionization (ESI) is the preferred starting point for this molecule. The rationale is based on the indole structure, which contains a secondary amine (N-H) that is sufficiently basic to be readily protonated in the positive ion mode. This process forms a stable even-electron species, [M+H]⁺, which is ideal for sensitive detection.[4][5][6] ESI is a soft ionization technique that typically imparts minimal excess energy, resulting in a strong molecular ion signal with limited in-source fragmentation.

Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative. APCI is well-suited for moderately polar to non-polar, thermally stable compounds.[7][8][9][10] The process involves vaporizing the analyte in a heated nebulizer before ionization via a corona discharge.[11] APCI can be more robust for analyses using higher HPLC flow rates or less polar mobile phases where ESI efficiency might decrease. However, the requirement for thermal vaporization makes it unsuitable for labile compounds.[7] Given the stability of the indole ring, this compound is a viable candidate for APCI.

The Scientist's Choice: Begin with ESI in positive ion mode. Its high efficiency for protonating the indole nitrogen promises the best sensitivity. If chromatographic conditions necessitate non-polar solvents or if matrix effects suppress the ESI signal, APCI should be employed as a secondary strategy.

Core Compound Properties for MS Analysis

A precise understanding of the analyte's mass is critical for instrument setup and data interpretation.

| Property | Value | Source |

| Chemical Formula | C₈H₅FIN | [1] |

| Average Molecular Weight | 261.03 Da | [1] |

| Monoisotopic Mass | 260.9517 Da | Calculated |

| Expected [M+H]⁺ Ion | 261.9590 m/z | Calculated |

| Expected [M-H]⁻ Ion | 260.9444 m/z | Calculated |

Note: High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or TOF analyzers, should be calibrated to measure masses with sub-5 ppm accuracy.

Part 2: The Analytical Workflow - From Sample to Spectrum

A structured workflow ensures reproducibility and high-quality data. The process encompasses sample preparation, chromatographic separation, and finally, mass spectrometric detection and characterization.

Caption: Overall analytical workflow for LC-MS analysis.

Experimental Protocol: LC-MS Method

This protocol outlines a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol, Acetonitrile, or DMSO).

-

Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (HPLC) Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

3. Mass Spectrometry (ESI-Positive) Conditions:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV. Note: The capillary voltage can influence in-source reactions. A study on iodinated aromatic compounds showed that formic acid can induce deiodination, an effect dependent on the capillary voltage.[12] Monitor for the presence of a deiodinated species ([M-I+H]⁺) during method development.

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂): 800 L/Hr.

-

Desolvation Temperature: 400 °C.

-

MS1 Scan Range: 100-400 m/z.

Part 3: Data Interpretation - Decoding the Mass Spectrum

Full Scan (MS1) Spectrum: Identifying the Molecular Ion

The primary goal of the MS1 scan is to confirm the presence and mass of the intact molecule. In positive ESI mode, the spectrum should be dominated by the protonated molecular ion, [M+H]⁺, at m/z 261.96 . A key feature of halogen-containing compounds is their isotopic pattern. However, both fluorine (¹⁹F) and iodine (¹²⁷I) are monoisotopic, meaning they have only one naturally occurring stable isotope.[13][14] Therefore, unlike compounds with chlorine or bromine, this compound will not exhibit a characteristic M+2 peak.[15][16] The isotopic cluster will arise solely from the natural abundance of ¹³C.

Tandem MS (MS/MS) Spectrum: Elucidating the Structure

Tandem mass spectrometry provides definitive structural information by fragmenting the isolated molecular ion.[17] This process, known as Collision-Induced Dissociation (CID), involves accelerating the precursor ion (m/z 261.96) and colliding it with an inert gas (e.g., argon or nitrogen), causing it to break apart at its weakest points.[18]

The fragmentation of this compound is governed by two main structural features: the relatively weak Carbon-Iodine bond and the stable indole ring system.

Predicted Fragmentation Pathways:

-

Loss of Iodine Radical (•I): The C-I bond is the most labile in the molecule. Homolytic cleavage is a common pathway for radical cations, but for even-electron [M+H]⁺ ions, fragmentation typically proceeds through the loss of neutral molecules. However, the loss of an iodine radical is frequently observed and represents a major fragmentation route. This results in a prominent product ion corresponding to the 7-fluoro-1H-indole cation.

-

Loss of Hydrogen Iodide (HI): A common rearrangement and elimination pathway involves the loss of a neutral molecule of hydrogen iodide. This is often a highly favored pathway for iodo-substituted aromatic compounds.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring itself involves the expulsion of HCN from the pyrrole moiety, typically after initial bond cleavages.[19][20]

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

Summary of Expected Ions

The following table provides a quick reference for the key ions expected during LC-MS/MS analysis.

| Ion Description | Proposed Structure | Calculated m/z | Analysis Mode |

| Protonated Molecule | [C₈H₅FIN + H]⁺ | 261.9590 | MS1 / Precursor |

| Loss of Iodine Radical | [C₈H₅FN + H]⁺ | 135.0533 | MS2 Product Ion |

| Loss of Hydrogen Iodide | [C₈H₄FN]⁺ | 134.0455 | MS2 Product Ion |

| Indole Ring Fragmentation | [C₇H₄F]⁺ | 108.0370 | MS2 Product Ion |

Conclusion

The mass spectrometric analysis of this compound is a systematic process grounded in the fundamental principles of ionization and fragmentation. By employing ESI in the positive ion mode, analysts can expect to generate a strong protonated molecular ion at m/z 261.96. Subsequent MS/MS analysis provides a rich fragmentation spectrum dominated by the characteristic losses of iodine and hydrogen iodide, followed by cleavage of the indole ring. This technical guide provides the foundational protocols and interpretive logic required for researchers, scientists, and drug development professionals to confidently characterize this important halogenated building block, ensuring data integrity from discovery through development.

References

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

-

Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory. Available at: [Link]

-

Atmospheric-pressure chemical ionization. Wikipedia. Available at: [Link]

-

Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed. Available at: [Link]

-

Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available at: [Link]

-

Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

-

Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]

-

Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link]

-

What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube. Available at: [Link]

-

Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate. Available at: [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. Available at: [Link]

-

Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Cambridge Open Engage. Available at: [Link]

-

5-Iodo-1H-indole - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. SCIRP. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed. Available at: [Link]

-

mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

-

5-Fluoro-7-iodo-1H-indole. PubChem. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]

-

Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. Available at: [Link]

-

Mass spectral studies of nitroindole compounds. TSI Journals. Available at: [Link]

-

Exploring 5,7-Difluoro-1H-Indole: Properties and Applications. Article. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Fragmentation Mechanisms. Intro to Mass Spectrometry. Available at: [Link]

-

How can you identify the presence of halogens using mass spectrometry?. TutorChase. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. Chad's Prep. Available at: [Link]

-

7-Fluoro-1H-indole. PubChem. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. National Institutes of Health. Available at: [Link]

-

Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available at: [Link]

Sources

- 1. 7-氟-5-碘吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 10. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 11. youtube.com [youtube.com]

- 12. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. tutorchase.com [tutorchase.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 20. researchgate.net [researchgate.net]

FT-IR spectrum of 7-Fluoro-5-iodo-1H-indole

An In-Depth Technical Guide to the FT-IR Spectrum of 7-Fluoro-5-iodo-1H-indole

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. Lacking a publicly available experimental spectrum, this document leverages foundational spectroscopic principles and data from analogous structures—including the parent indole, fluoroaromatics, and iodoaromatics—to construct a predictive spectral analysis. We will dissect the molecule's vibrational modes, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the expected spectral features. This guide serves as an essential reference for the structural characterization and quality control of this and similar complex heterocyclic compounds.

Introduction: The Significance of Halogenated Indoles and FT-IR Spectroscopy

The indole scaffold is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs and clinical candidates. The strategic placement of halogen atoms, particularly fluorine and iodine, onto this scaffold profoundly influences a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[1] this compound is a prime example of a multifunctional building block, offering distinct reactive sites for further synthetic elaboration in drug discovery programs.

In this context, FT-IR spectroscopy emerges as a powerful, non-destructive, and highly informative analytical technique. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. For a molecule like this compound, FT-IR is indispensable for:

-

Structural Verification: Confirming the presence of key functional groups (N-H, C-F, aromatic rings).

-

Purity Assessment: Identifying impurities or residual starting materials.

-

Quality Control: Ensuring batch-to-batch consistency in a manufacturing environment.

This guide explains the causality behind the expected spectral features, grounding the interpretation in established spectroscopic theory to provide a trustworthy framework for analysis.

Molecular Structure and Predicted Vibrational Modes